molecular formula C22H27ClN2O3 B11333784 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11333784
M. Wt: 402.9 g/mol
InChI Key: UGVNUTGFGWXVPH-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a dimethylphenoxyacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethanol, which is then reacted with 3,5-dimethylphenoxyacetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes may result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenyl derivatives and morpholine-containing molecules. Examples include:

  • N-[2-(2-chlorophenyl)-2-(piperidin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide
  • N-[2-(2-chlorophenyl)-2-(pyrrolidin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H27ClN2O3/c1-16-11-17(2)13-18(12-16)28-15-22(26)24-14-21(25-7-9-27-10-8-25)19-5-3-4-6-20(19)23/h3-6,11-13,21H,7-10,14-15H2,1-2H3,(H,24,26)

InChI Key

UGVNUTGFGWXVPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3)C

Origin of Product

United States

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